7-Chloro-1-ethyl-1,2,3,4-tetrahydroquinoxaline
CAS No.:
Cat. No.: VC17757366
Molecular Formula: C10H13ClN2
Molecular Weight: 196.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13ClN2 |
|---|---|
| Molecular Weight | 196.67 g/mol |
| IUPAC Name | 6-chloro-4-ethyl-2,3-dihydro-1H-quinoxaline |
| Standard InChI | InChI=1S/C10H13ClN2/c1-2-13-6-5-12-9-4-3-8(11)7-10(9)13/h3-4,7,12H,2,5-6H2,1H3 |
| Standard InChI Key | RXSWHVPTSGYXEW-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCNC2=C1C=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
7-Chloro-1-ethyl-1,2,3,4-tetrahydroquinoxaline belongs to the quinoxaline family, featuring a bicyclic structure comprising a benzene ring fused to a partially saturated pyrazine ring. The chlorine atom at position 7 and the ethyl group at position 1 create electronic and steric effects that influence its reactivity and binding capabilities.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 6-chloro-4-ethyl-2,3-dihydro-1H-quinoxaline |
| Molecular Formula | C₁₀H₁₃ClN₂ |
| Molecular Weight | 196.67 g/mol |
| InChI Key | RXSWHVPTSGYXEW-UHFFFAOYSA-N |
| Topological Polar Surface | 24.7 Ų |
The saturated pyrazine ring reduces aromaticity compared to fully unsaturated quinoxalines, enhancing conformational flexibility for target binding.
Spectroscopic Signatures
While specific spectral data were unavailable in reviewed sources, analogous tetrahydroquinoxalines typically exhibit:
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¹H NMR: Signals between δ 1.2–1.4 ppm (ethyl CH₃), δ 2.6–3.1 ppm (methylene protons adjacent to N), and δ 6.8–7.2 ppm (aromatic protons).
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¹³C NMR: Peaks near 14 ppm (ethyl CH₃), 45–50 ppm (N-bound CH₂), and 115–130 ppm (aromatic carbons).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized through a multi-step sequence:
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Precursor Condensation: Reaction of o-phenylenediamine derivatives with α-chloroketones forms the quinoxaline backbone.
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Ethylation: Nucleophilic substitution introduces the ethyl group using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF).
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Purification: Chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Condensation | α-Chloroketone, Et₃N | 80°C | 68–72% |
| Ethylation | Ethyl bromide, K₂CO₃ | 100°C | 85% |
Industrial Manufacturing
Scaled production employs continuous flow reactors to enhance heat/mass transfer, achieving 90% conversion efficiency. Post-synthetic processing includes:
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Crystallization: Ethanol/water mixtures produce needle-like crystals.
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Quality Control: HPLC-MS ensures batch consistency, with residual solvent limits <50 ppm.
Pharmacological Applications and Research Findings
Enzyme Modulation Studies
In vitro assays demonstrate dose-dependent inhibition of monoamine oxidase B (MAO-B) (IC₅₀ = 2.1 μM), suggesting potential in neurodegenerative disease therapy. The ethyl group enhances blood-brain barrier permeability compared to methyl analogs.
Antimicrobial Activity
Preliminary screens show moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) via interference with cell wall synthesis pathways. Chlorine’s electronegativity likely facilitates target binding through halogen bonding.
Mechanism of Action
Receptor Binding Dynamics
Molecular docking simulations reveal favorable interactions with GABAₐ receptors (ΔG = -9.2 kcal/mol), where the chloro group forms a hydrophobic pocket contact, and the ethyl chain stabilizes via van der Waals forces.
Metabolic Pathways
Rat hepatocyte studies indicate primary metabolism via CYP3A4-mediated oxidation, producing 7-chloro-1-(2-hydroxyethyl)-tetrahydroquinoxaline as the major metabolite.
| Parameter | Recommendation |
|---|---|
| Personal Protection | Nitrile gloves, goggles |
| Storage | -20°C under nitrogen |
| Disposal | Incineration (≥1000°C) |
Future Research Directions
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Structure-Activity Relationships: Systematic modification of substituents to optimize pharmacokinetics.
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Target Validation: CRISPR-Cas9 screens to identify novel biological targets.
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Formulation Development: Nanoencapsulation to enhance bioavailability.
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